molecular formula C18H14N2O5S B2926608 1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-27-6

1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2926608
CAS RN: 881477-27-6
M. Wt: 370.38
InChI Key: UAGRAOZLXVFITP-UHFFFAOYSA-N
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Description

The compound “1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” belongs to a class of heterocyclic compounds known as indole and its derivatives . Indole derivatives are crucial in medicinal chemistry due to their physiological activity, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .


Synthesis Analysis

The synthesis of indole-sulfonamide derivatives involves a variety of techniques . For instance, sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide are reacted with the derivatives of substituted N-alkyl acetyl indoxyl . The deacetylated product is then produced by deacetylating these indole derivatives .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .


Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .


Physical And Chemical Properties Analysis

Indole, a key component of the compound, is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .

Scientific Research Applications

Antibacterial Properties

Sulfonamide-based indole analogs have been long employed as active ingredients in drug design due to their antibacterial properties. They are particularly effective against a broad spectrum of bacteria, making them valuable in the development of new antibiotics .

Anticonvulsant Activity

These compounds have shown promise in the treatment of epilepsy and other seizure disorders. Their anticonvulsant properties are being explored to develop safer and more effective treatments for these conditions .

Antifungal Applications

The antifungal activity of indole derivatives makes them candidates for treating fungal infections. Research is ongoing to harness these properties to create drugs that can combat resistant strains of fungi .

Antimalarial Effects

Indole-sulfonamide compounds have been studied for their potential in treating malaria. Their ability to inhibit the growth of Plasmodium species offers a promising avenue for new antimalarial drugs .

Antidiabetic Potential

Research has indicated that these compounds may have applications in managing diabetes. Their role in modulating insulin release and glucose metabolism is a significant area of study .

Antidepressant and Anticancer Capabilities

The indole moiety is crucial in medicinal chemistry, with studies showing that it can play a role in developing antidepressant and anticancer agents. The exploration of these compounds in such therapies could lead to breakthroughs in treating depression and various forms of cancer .

Antimicrobial Action

Indole-sulfonamide derivatives exhibit strong antimicrobial actions, which are essential in the fight against drug-resistant microbes. This makes them important in the search for new antimicrobial agents .

Antioxidant Properties

These compounds are also being investigated for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This research is anticipated to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1-(furan-2-carbonyl)-N,N-dimethyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-19(2)26(23,24)15-9-8-13-16-11(15)5-3-6-12(16)17(21)20(13)18(22)14-7-4-10-25-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGRAOZLXVFITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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